molecular formula C18H15N3O4 B2488687 (2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 328268-96-8

(2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide

Cat. No.: B2488687
CAS No.: 328268-96-8
M. Wt: 337.335
InChI Key: VNPIGPUCECDBQK-UZYVYHOESA-N
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Description

(2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a methoxy group, and a carbamoylphenyl imino group. Its distinct chemical properties make it a subject of interest in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-8-methoxy-2H-chromene-3-carboxamide with 2-carbamoylbenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with bacterial cell membranes could result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-carbamoylphenyl)imino]-8-hydroxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(2-carbamoylphenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(2-carbamoylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is unique due to the presence of the methoxy group at the 8-position of the chromene core. This structural feature may influence its chemical reactivity and biological activity, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

2-(2-carbamoylphenyl)imino-8-methoxychromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-24-14-8-4-5-10-9-12(17(20)23)18(25-15(10)14)21-13-7-3-2-6-11(13)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPIGPUCECDBQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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